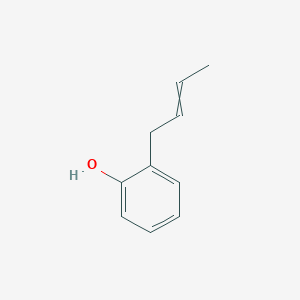

2-But-2-enylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12O |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

2-but-2-enylphenol |

InChI |

InChI=1S/C10H12O/c1-2-3-6-9-7-4-5-8-10(9)11/h2-5,7-8,11H,6H2,1H3 |

InChI Key |

VOYINLLVQMIKBT-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCC1=CC=CC=C1O |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 but 2 Enylphenol

Electrophilic Aromatic Substitution Pathways on Alkenylphenol Scaffolds

The phenolic hydroxyl group is a potent activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. byjus.com This is due to the electron-donating nature of the hydroxyl group, which stabilizes the intermediate arenium ion through resonance. byjus.com The presence of the butenyl group at the ortho position in 2-but-2-enylphenol influences the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions for phenols include:

Nitration: Reaction with dilute nitric acid at low temperatures yields a mixture of ortho and para-nitrophenols. byjus.com

Halogenation: Phenols react with halogens, such as bromine in a non-polar solvent, to form monobromophenols. In the presence of bromine water, they can form 2,4,6-tribromophenol. byjus.com

Kolbe's Reaction: Treatment of the sodium phenoxide with carbon dioxide leads to the formation of ortho-hydroxybenzoic acid. byjus.com

Reimer-Tiemann Reaction: Reaction with chloroform (B151607) in the presence of a strong base introduces an aldehyde group at the ortho position. byjus.com

The general mechanism for electrophilic aromatic substitution involves a two-step process: the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore aromaticity. uci.edudalalinstitute.com The first step is typically the rate-determining step. uci.edu The stability of the arenium ion is a key factor in determining the reaction rate and regioselectivity. libretexts.org For phenols, the positive charge in the arenium ion can be delocalized onto the oxygen atom of the hydroxyl group, providing significant stabilization, especially for ortho and para substitution. libretexts.org

Table 1: Common Electrophilic Aromatic Substitution Reactions of Phenols

| Reaction Name | Reagents | Electrophile | Typical Product(s) |

|---|---|---|---|

| Nitration | Dilute HNO₃ | NO₂⁺ | o-Nitrophenol and p-Nitrophenol |

| Halogenation | Br₂ in CCl₄ | Br⁺ | o-Bromophenol and p-Bromophenol |

| Kolbe's Reaction | 1. NaOH, 2. CO₂, 3. H⁺ | CO₂ | Salicylic acid |

| Reimer-Tiemann Reaction | CHCl₃, NaOH | :CCl₂ | Salicylaldehyde (B1680747) |

| Friedel-Crafts Alkylation | R-X, AlCl₃ | R⁺ | Alkylphenols |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Hydroxyacetophenones |

Addition Reactions Involving the Butenyl Moiety

The carbon-carbon double bond in the butenyl side chain of this compound is susceptible to electrophilic addition reactions. These reactions compete with electrophilic substitution on the aromatic ring. The relative reactivity depends on the specific electrophile and reaction conditions. For instance, the addition of bromine (Br₂) to an alkene is a common reaction that proceeds via a bromonium ion intermediate.

Oxidative Chemistry of the Phenolic Hydroxyl Group and the Unsaturated Linkage

The phenolic hydroxyl group and the butenyl double bond are both susceptible to oxidation. Phenols can be oxidized to quinones, and the butenyl group can undergo oxidative cleavage or epoxidation. The presence of both functional groups can lead to complex reaction pathways, including oxidative cyclization. For example, palladium(II)-catalyzed oxidative cyclization of 2-(but-2-enyl)phenol in the presence of copper(II) acetate (B1210297) and oxygen has been studied. rsc.org

Intramolecular Cyclization Reactions of ortho-Alkenylphenols

Ortho-alkenylphenols, such as this compound, can undergo intramolecular cyclization reactions to form heterocyclic compounds like dihydrofurans and chromanes. These reactions are often catalyzed by acids or transition metals. The cyclization can proceed through different mechanisms, including intramolecular hydroalkoxylation or oxidative cyclization.

Detailed Mechanistic Investigations of this compound Transformations

Understanding the detailed mechanisms of reactions involving this compound requires the analysis of elementary steps, the characterization of transient species, and the study of reaction kinetics.

The mechanisms of electrophilic aromatic substitution and addition reactions involve a series of elementary steps. For electrophilic aromatic substitution, the key steps are the formation of the electrophile, its attack on the benzene (B151609) ring to form a sigma complex (arenium ion), and the subsequent deprotonation to restore aromaticity. libretexts.org The formation of the sigma complex is the rate-determining step. libretexts.org

The study of reaction mechanisms often involves the characterization of unstable intermediates and transition states. In electrophilic aromatic substitution, the key intermediate is the arenium ion, a resonance-stabilized carbocation. libretexts.org Its stability is crucial in determining the reaction's regioselectivity. libretexts.org For reactions involving the butenyl side chain, intermediates such as carbocations or metal-complexed species can be formed. Spectroscopic techniques and computational chemistry are often employed to study these transient species. In the palladium-catalyzed oxidative cyclization of 2-(but-2-enyl)phenol, it was observed that the η³-pinene ligand remained attached to the palladium throughout the reaction, suggesting a mechanism that does not follow the conventional Wacker-type catalysis. rsc.org

Influence of Catalysis on Reaction Mechanism Modulation

Metal-Catalyzed Reactions

Transition metal catalysts are widely employed to modulate the reactivity of this compound, primarily facilitating cyclization reactions. Palladium(II) catalysts, in particular, have been shown to be effective in the oxidative cyclization of 2-(but-2-enyl)phenol. researchgate.net

One notable example is the palladium(II)-catalyzed asymmetric cyclization of 2-(but-2-enyl)phenol to produce optically active 2,3-dihydro-2-vinylbenzofuran. researchgate.net This reaction can be achieved with a catalytic amount of (–)-β-pinene. researchgate.net However, an excess of β-pinene was found to inhibit the cyclization. researchgate.net The mechanism of this catalytic cycle is proposed to involve an intramolecular oxypalladation step, followed by the elimination of a palladium hydride species to yield the cyclized product. researchgate.net The use of molecular oxygen as a reoxidant in the presence of a co-oxidant like Cu(OAc)₂ allows for the regeneration of the active Pd(II) catalyst, making the process catalytic. researchgate.net

The nature of the palladium catalyst and the reaction conditions can influence the reaction pathway. For instance, the use of a chiral diphosphine ligand in conjunction with a palladium catalyst can lead to high enantioselectivities in oxidation reactions. researchgate.net Studies have demonstrated that the ligand can remain attached to the palladium center throughout the catalytic cycle, influencing the stereochemical outcome of the reaction. researchgate.net

Copper catalysts, such as copper(II) triflate (Cu(OTf)₂), have also been utilized for the intramolecular cyclization of phenol (B47542) derivatives containing a C=C double bond in their side chain. researchgate.net For example, 2-allylphenol, a related compound, can be converted to 2,3-dihydro-2-methylbenzofuran (B49830) in high yield using Cu(OTf)₂. researchgate.net This suggests a similar potential for the catalytic cyclization of this compound.

The table below summarizes key findings from research on metal-catalyzed reactions of 2-(but-2-enyl)phenol and related compounds.

Acid-Catalyzed Reactions

Acid catalysts can also modulate the reaction mechanism of this compound, often promoting isomerization or cyclization through a different pathway compared to metal catalysts. The Brønsted acidity of a catalyst can facilitate the Claisen rearrangement of related allyl phenyl ethers, followed by in-situ cyclization to yield dihydrobenzofurans. researchgate.net

For instance, the photochemical rearrangement of 2-allyl-phenols and 2-(but-3′-enyl)-phenol to their corresponding cyclic ethers shows an isomer distribution similar to that observed in acid-catalyzed cyclization. researchgate.net This suggests that a carbocationic intermediate may be involved in the reaction mechanism.

The table below outlines research findings on acid-catalyzed reactions relevant to this compound.

Design and Synthesis of Structurally Modified 2 but 2 Enylphenol Analogs and Derivatives

Exploration of Alkyl Chain Modifications and Stereoisomerism

Beyond the inherent E/Z isomerism of the butenyl chain, synthetic strategies can introduce further variations. Alkyl chain modifications can involve changes in length, branching, or the degree and position of unsaturation. For example, studies have explored the conversion of 4-alkylphenols, including those with longer aliphatic side chains, by enzymes like vanillyl-alcohol oxidase, which can lead to the formation of corresponding alkenylphenols. The stereochemistry of double bonds in such alkenyl side chains can be deduced using techniques like mass spectral analysis of methylthiolated derivatives and ¹H NMR spectroscopy, where specific multiplets and chemical shifts indicate Z or trans configurations scielo.br.

The synthesis of various alkenylphenols with modified alkyl chains has been achieved through different routes. For instance, reactions of 2H-1-benzopyrans with trialkylaluminium compounds can lead to the formation of o-allylphenols and (E)-o-propenylphenols, indicating a pathway involving ring opening and double-bond rearrangement . Another method involves the nickel-catalyzed reductive electrophilic ring-opening of benzofurans with alkyl halides, providing (E)-o-alkenylphenols with high E/Z-selectivity. This method allows for the preparation of diverse o-alkenylphenols by varying the alkyl halide coupling partners chinesechemsoc.org.

The table below summarizes some reported alkenylphenol derivatives with varying alkyl chain characteristics:

| Compound Name (Example) | Alkyl Chain Description | Stereochemistry | Synthesis Method |

|---|---|---|---|

| (E)-2-But-2-enylphenol | Butenyl | E (trans) | From 2H-1-benzopyrans |

| 2-Prop-2-enylphenol | Propenyl | Not specified | From 2H-1-benzopyrans |

| 2-(1-Ethylbut-2-enyl)phenol | Branched butenyl | E (trans) | From 2H-1-benzopyrans |

| (E)-o-alkenylphenols | Varied alkyl chains | E (trans) | Nickel-catalyzed ring-opening of benzofurans chinesechemsoc.org |

| 4-(3'-Methylbutadiene)phenol | Branched butadiene | trans | Enzymatic conversion of 4-(3'-methylcrotyl)phenol asm.org |

Functionalization of the Aromatic Ring System in Alkenylphenols

Functionalization of the aromatic ring system in alkenylphenols, including 2-but-2-enylphenol, allows for the introduction of diverse chemical functionalities, thereby expanding their chemical space and potential applications. Phenol (B47542) is an activated aromatic ring, making it susceptible to electrophilic aromatic substitution (EAS) reactions wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com. These reactions involve the replacement of a hydrogen atom on the aromatic ring by an electrophile wikipedia.org.

Common electrophilic aromatic substitution reactions applicable to phenols include halogenation (e.g., chlorination, bromination, iodination), nitration, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation wikipedia.orgmasterorganicchemistry.com. The presence of the hydroxyl group (-OH) on the phenol ring is a strong activating group and an ortho/para director, meaning that incoming electrophiles preferentially substitute at the positions ortho and para to the hydroxyl group wikipedia.org. For instance, specific procedures have been developed to selectively convert phenols into ortho-chlorinated products organic-chemistry.org.

Beyond classical EAS, other methods for functionalizing the aromatic ring in alkenylphenols exist. For example, C-H functionalization strategies have gained prominence. Rhodium(III)-catalyzed dearomatizing oxidative annulation of 2-alkenylphenols with alkynes and enynes can yield spirocyclic enones, where the aromaticity of the phenol ring is disrupted to form a new cyclic system scispace.com. This process involves the cleavage of a C-H bond on the alkenyl moiety and the dearomatization of the phenol ring acs.org. Similarly, palladium(II)-catalyzed annulation reactions between ortho-alkenylphenols and allenes can lead to benzoxepine (B8326511) products, showcasing the versatility of transition metal catalysis in constructing complex ring systems from alkenylphenols acs.orgnih.gov.

Furthermore, intramolecular cyclization reactions involving the phenolic hydroxyl group and the alkenyl side chain can lead to the formation of fused heterocyclic systems. For example, palladium-catalyzed C-H functionalization can facilitate the one-step synthesis of substituted benzofurans from ortho-alkenylphenols via dehydrogenative oxygenation of C(sp²)–H bonds with intramolecular phenolic hydroxyl groups researchgate.net. Rhodium-catalyzed [3+2] annulation of 2-alkenylphenols and N-phenoxyacetamides has also been reported to access 2,3-dihydrobenzofurans rsc.org.

Stereoselective Synthesis of Enantiopure this compound Derivatives

Stereoselective synthesis, particularly the generation of enantiopure compounds, is paramount in chemical synthesis due to the distinct biological activities often exhibited by different enantiomers. For this compound derivatives, achieving enantiopurity can be challenging, especially if chiral centers are introduced in the alkyl chain or through cyclization reactions.

Asymmetric catalysis is a key strategy for stereoselective synthesis. For instance, enantioselective Wacker cyclization followed by a Heck reaction has been employed in the total synthesis of vitamin E, starting from an alkenylphenol. This sequence utilized a palladium catalyst with an enantiopure ligand to achieve high enantioselectivity (e.g., 97% ee) in the formation of chiral chromans nih.gov. Similarly, rhodium-catalyzed asymmetric domino reactions involving alkenylphenols have been reported for the synthesis of chiral heterocycles chim.it.

Another approach involves the use of chiral auxiliaries or chiral reagents that transiently introduce chirality into the molecule, guiding the stereochemical outcome of a reaction, and then being removed. While direct examples for this compound are not extensively detailed, the broader field of asymmetric synthesis of phenols and their derivatives often employs such methodologies. For example, the enantioselective synthesis of nebivolol, a complex molecule, utilized Sharpless asymmetric epoxidation on a 4-fluoro-2-(5-hydroxypent-3-enyl)phenol substrate, highlighting the utility of established asymmetric reactions on alkenylphenol scaffolds researchgate.net.

Enzymatic methods can also provide high stereoselectivity. Vanillyl-alcohol oxidase, for instance, has been shown to catalyze the regio- and stereospecific conversion of prochiral 4-alkylphenols, leading to the formation of specific enantiomers of 1-(4'-hydroxyphenyl)alcohols and alkenes asm.org. This demonstrates the potential for biocatalysis in achieving enantiopure alkenylphenol derivatives.

The table below outlines examples of stereoselective synthesis approaches relevant to alkenylphenols:

| Strategy | Catalyst/Reagent Type | Example Application | Enantioselectivity Achieved |

|---|---|---|---|

| Asymmetric Cyclization | Palladium with chiral ligand | Chiral chroman synthesis (Vitamin E) nih.gov | 97% ee nih.gov |

| Asymmetric Domino Reaction | Rhodium with chiral diphosphine ligand | Chiral heterocycles from alkenylphenols chim.it | 93% ee chim.it |

| Asymmetric Epoxidation | Sharpless epoxidation | Nebivolol synthesis from alkenylphenol researchgate.net | Not explicitly quantified for final product, but methodology is enantioselective researchgate.net |

| Biocatalysis | Vanillyl-alcohol oxidase | Stereospecific conversion of 4-alkylphenols asm.org | 94% e.e. for (R)-enantiomers asm.org |

Phenol Bioisosteres and their Synthetic Pathways

Phenol bioisosteres are chemical groups or compounds that can be substituted for the phenolic hydroxyl group in a molecule, aiming to improve its physicochemical properties (e.g., metabolic stability, bioavailability) while retaining or enhancing its desired biological activity u-tokyo.ac.jpresearchgate.netbaranlab.org. The phenolic hydroxyl group is often a site for rapid metabolism, such as glucuronidation, which can lead to low oral bioavailability and short duration of action researchgate.netacs.orgnih.gov. Therefore, replacing it with a bioisostere can be a valuable strategy in drug design.

Several classes of compounds have been explored as phenol bioisosteres. These include:

Synthetic pathways to these bioisosteres vary widely depending on the specific replacement. For indazoles, a key step in their synthesis as phenol bioisosteres can involve Sonogashira reactions of non-protected iodoindazoles with propargylpiperidine derivatives nih.gov. The synthesis of benzoxazolone bioisosteres, for example, can involve complex multi-step routes, including the introduction of protective groups and subsequent deprotection steps nih.gov. For 2-oxabicyclo[2.1.1]hexanes, which can act as ortho-phenyl bioisosteres, their synthesis can involve photocyclization methods compatible with various substituents on the aromatic core domainex.co.uk.

The selection of a suitable bioisostere requires careful consideration of physicochemical, electronic, and conformational parameters to predict potential alterations in pharmacodynamic and pharmacokinetic properties ufrj.br.

Development of Complex Polycyclic Systems Incorporating this compound Motifs

The this compound motif can serve as a valuable building block for the construction of complex polycyclic systems, often found in natural products and pharmaceutically relevant compounds. These synthetic strategies typically involve cyclization reactions that utilize the reactivity of both the phenolic hydroxyl group and the alkenyl side chain.

Transition metal-catalyzed reactions are particularly effective in this domain. For instance, rhodium(III)-catalyzed dearomatizing oxidative annulation of 2-alkenylphenols with alkynes and enynes provides a versatile approach to highly appealing spirocyclic skeletons scispace.comacs.org. These reactions involve the formation of new carbon-carbon bonds and the dearomatization of the phenol ring, leading to complex spirocyclic enones, which are core structures in several natural products scispace.com. The process exhibits good generality, yielding highly functionalized spirocyclic compounds from relatively simple starting materials scispace.com.

Palladium(II)-catalyzed annulation reactions between ortho-alkenylphenols and allenes can also lead to the formation of benzoxepine products with high yields and excellent regio- and diastereoselectivities. This contrasts with rhodium catalysts, which might yield chromene-like products, highlighting the influence of the metal catalyst's geometry on the reaction outcome acs.orgnih.gov. The resulting benzoxepine skeletons are versatile and can be further elaborated nih.gov.

Another strategy involves intramolecular C-O bond formation. Palladium on carbon (Pd/C) catalyzed dehydrogenative oxygenation of C(sp²)–H bonds with intramolecular phenolic hydroxyl groups provides a straightforward route to substituted benzofurans from ortho-alkenylphenols researchgate.net. This method avoids the need for external oxidants and sacrificing hydrogen acceptors, making it a greener approach researchgate.net.

The development of such complex polycyclic systems often leverages the inherent reactivity of the alkenylphenol scaffold to undergo various cyclization and annulation reactions. These methods enable the rapid construction of diverse and intricate molecular architectures, contributing to the synthesis of natural product-like cores and other valuable organic compounds bohrium.comcam.ac.uk.

Combinatorial Synthesis Approaches for Diversified Libraries

Combinatorial synthesis involves the rapid and systematic creation of large libraries of compounds, which can then be screened for desired properties. When applied to this compound, combinatorial approaches aim to generate diversified libraries of its analogs and derivatives by varying substituents on both the aromatic ring and the alkyl chain, as well as exploring different core scaffolds.

The principles of combinatorial chemistry allow for the parallel or split-and-pool synthesis of numerous compounds, significantly accelerating the discovery process. While specific detailed combinatorial synthesis protocols for this compound itself are not extensively documented in the provided search results, the general applicability of this methodology to phenolic and alkenyl-containing scaffolds is well-established in medicinal chemistry and materials science.

For instance, the ability to introduce various functional groups onto the aromatic ring via electrophilic aromatic substitution or C-H functionalization (as discussed in Section 4.2) lends itself to combinatorial strategies. By varying the electrophiles or reaction conditions, a diverse set of ring-substituted alkenylphenols can be generated. Similarly, the flexibility in modifying the alkyl chain (Section 4.1) allows for the creation of libraries with different chain lengths, branching patterns, and degrees of unsaturation.

The development of complex polycyclic systems incorporating this compound motifs (Section 4.5) can also be adapted to combinatorial methods. By employing multi-component reactions or sequential transformations that can be performed in parallel, a wide array of fused or spirocyclic structures can be synthesized from a common alkenylphenol precursor. The use of solid-phase synthesis techniques, where the starting material is attached to a resin, can further facilitate the rapid purification and diversification of libraries.

The overarching goal of combinatorial synthesis in this context is to generate a broad chemical space around the this compound scaffold, enabling the identification of compounds with optimized properties for various applications, such as in drug discovery or material science. This high-throughput synthesis approach is crucial for modern chemical research and development bohrium.com.

Advanced Spectroscopic and Analytical Characterization of 2 but 2 Enylphenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is indispensable for the complete structural assignment of 2-But-2-enylphenol. One-dimensional ¹H and ¹³C NMR spectra provide initial information regarding the chemical environment of protons and carbons, respectively.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the phenolic hydroxyl proton, and the protons of the butenyl side chain. The aromatic protons typically appear as a complex multiplet in the downfield region. The chemical shift of the phenolic -OH proton is variable and depends on concentration and solvent. The alkenyl protons of the but-2-enyl group will show characteristic shifts and coupling patterns, while the terminal methyl group will appear as a doublet.

The ¹³C NMR spectrum provides the number of chemically non-equivalent carbon atoms. For this compound, ten distinct signals are anticipated, corresponding to the six carbons of the benzene (B151609) ring and the four carbons of the butenyl chain. The chemical shifts will differentiate between the oxygen-substituted aromatic carbon, the other aromatic carbons, the sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual values may vary based on solvent and experimental conditions.)

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic (4H) | 6.7 - 7.2 | Multiplet (m) | C-OH (Ar) | 153 - 156 |

| Phenolic OH (1H) | 4.5 - 5.5 | Singlet (s, broad) | C-C (Ar, butenyl attached) | 128 - 132 |

| Alkenyl (2H) | 5.5 - 5.9 | Multiplet (m) | Aromatic CH (x4) | 115 - 130 |

| Allylic CH₂ (2H) | 3.2 - 3.4 | Doublet (d) | Alkenyl CH (x2) | 125 - 135 |

| Methyl CH₃ (3H) | 1.6 - 1.8 | Doublet (d) | Allylic CH₂ | 30 - 35 |

| Methyl CH₃ | 15 - 20 |

Application of Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment

While 1D NMR provides foundational data, multi-dimensional NMR experiments are crucial for the definitive assignment of the complex structure of this compound. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-4 bonds). sdsu.eduuvic.ca For this compound, COSY is essential for tracing the connectivity within the butenyl side chain, showing correlations between the methyl protons, the adjacent alkenyl proton, the second alkenyl proton, and the allylic methylene (B1212753) protons. It also helps delineate the coupling network within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates protons with their directly attached carbons (¹J-coupling). columbia.eduscribd.com It is a highly sensitive technique that allows for the unambiguous assignment of each carbon atom that bears a proton. sdsu.educolumbia.edu For instance, the aromatic proton signals would each show a cross-peak to their corresponding aromatic carbon signal in the ¹³C dimension.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons (typically over 2-3 bonds). columbia.eduscribd.com HMBC is particularly powerful for identifying the connection points between molecular fragments and for assigning quaternary (non-protonated) carbons. Key HMBC correlations for this compound would include cross-peaks between the allylic methylene protons (on the butenyl chain) and the aromatic carbons, confirming the attachment point of the side chain to the phenyl ring. Correlations from aromatic protons to the phenolic carbon (C-OH) would also be expected.

Table 2: Expected Key 2D NMR Correlations for this compound

| Technique | Correlated Nuclei | Purpose / Key Findings |

|---|---|---|

| COSY | ¹H ↔ ¹H | Confirms proton-proton coupling within the butenyl chain (CH₃ ↔ CH= ↔ =CH ↔ CH₂). Establishes relationships between aromatic protons. |

| HSQC | ¹H ↔ ¹³C (1-bond) | Assigns each protonated carbon by linking ¹H and ¹³C signals (e.g., aromatic C-H, alkenyl C-H, allylic CH₂, methyl CH₃). columbia.edu |

| HMBC | ¹H ↔ ¹³C (2-4 bonds) | Confirms connectivity between the butenyl chain and the phenyl ring via correlations from allylic CH₂ protons to aromatic carbons. Assigns quaternary carbons like C-OH and the aromatic carbon bonded to the side chain. columbia.edu |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a "fingerprint" based on its functional groups. FT-IR and Raman spectroscopy are complementary techniques; FT-IR is sensitive to changes in dipole moment, while Raman spectroscopy is sensitive to changes in polarizability. gatewayanalytical.commt.com

Spectral Interpretation of Characteristic Phenolic and Alkenyl Functional Groups

The FT-IR and Raman spectra of this compound are dominated by features arising from its phenolic and alkenyl moieties.

Phenolic Group: A prominent, broad absorption band in the FT-IR spectrum, typically in the 3200-3600 cm⁻¹ region, is characteristic of the O-H stretching vibration of the hydroxyl group, with broadening due to hydrogen bonding. A strong C-O stretching vibration is expected around 1200-1260 cm⁻¹. In-plane O-H bending can also be observed near 1330-1440 cm⁻¹.

Alkenyl Group: The C=C stretching vibration of the butenyl chain would appear in the 1640-1680 cm⁻¹ region. This band is often stronger in the Raman spectrum than in the FT-IR spectrum due to the symmetric nature of the bond. gatewayanalytical.com The =C-H stretching vibrations occur just above 3000 cm⁻¹, while out-of-plane =C-H bending vibrations give rise to bands in the 650-1000 cm⁻¹ range.

Aromatic Ring: Aromatic C-H stretching vibrations are typically seen as a group of weaker bands above 3000 cm⁻¹. Aromatic C=C ring stretching vibrations produce a series of sharp bands in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (FT-IR / Raman) |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3200 - 3600 | Strong, Broad / Weak |

| C-H Stretch (sp²) | Aromatic & Alkenyl | 3000 - 3100 | Medium / Strong |

| C-H Stretch (sp³) | Allylic CH₂ & Methyl CH₃ | 2850 - 3000 | Medium / Medium |

| C=C Stretch | Alkenyl | 1640 - 1680 | Medium / Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong / Medium-Strong |

| C-O Stretch | Phenolic C-OH | 1200 - 1260 | Strong / Medium |

| =C-H Bend (out-of-plane) | Alkenyl & Aromatic | 650 - 1000 | Strong / Weak |

Advanced Raman Techniques (e.g., Surface-Enhanced Raman Spectroscopy (SERS), Two-Dimensional Correlation Spectroscopy (2DCoS)) for Detailed Analysis

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a technique that provides enormous enhancement (by factors of 10⁷ to 10¹⁵) of the Raman signal for molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). clinmedjournals.orgnih.gov This enhancement allows for the detection of analytes at extremely low concentrations. clinmedjournals.org For this compound, SERS could be employed for trace-level analysis. The orientation of the molecule on the metal surface would influence which vibrational modes are enhanced, potentially providing insights into the interaction between the analyte and the substrate.

Two-Dimensional Correlation Spectroscopy (2D-COS): 2D-COS is a powerful analytical method that examines spectral variations collected under an external perturbation (such as temperature, pH, or concentration changes). mdpi.comresearchgate.net It generates two-dimensional maps that reveal correlations between different vibrational bands. mdpi.comspectroscopyonline.com Applying 2D-COS to the vibrational spectra of this compound could help to:

Improve spectral resolution by separating overlapping peaks. spectroscopyonline.com

Identify subtle molecular interactions.

Determine the sequential order of changes within the molecule in response to the perturbation (e.g., does the phenolic -OH group or the alkenyl chain respond first to a temperature change?). mdpi.com This is particularly useful for studying complex chemical processes or conformational changes. spectroscopyonline.com

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a key technique for determining the precise molecular weight and obtaining structural information through fragmentation analysis. The molecular formula of this compound is C₁₀H₁₂O, corresponding to a monoisotopic mass of 148.0888 Da. nih.gov

Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The resulting fragmentation pattern is a reproducible fingerprint of the molecule's structure. acdlabs.com

For this compound, the mass spectrum is expected to show a prominent molecular ion peak at m/z = 94, corresponding to the stable phenol (B47542) cation radical. docbrown.info Key fragmentation pathways would include:

Loss of a methyl radical (•CH₃): A peak at M-15 (m/z 133) resulting from cleavage of the terminal methyl group.

Loss of an ethyl radical (•C₂H₅): Benzylic cleavage is a favorable fragmentation pathway for alkylbenzenes. Cleavage of the bond between the first and second carbon of the butenyl chain (beta to the ring) would lead to a stable resonance-stabilized cation at m/z 119. A more significant fragmentation would be the loss of an ethyl group to form a stable hydroxy-tropylium ion or related structure, resulting in a peak at M-29 (m/z 119).

Cleavage of the Butenyl Chain: Fragmentation can occur at various points along the side chain.

Phenolic Fragmentation: Phenols typically show a strong molecular ion peak. docbrown.info Loss of CO (m/z 66) and C₂H₂ from the ring can lead to characteristic peaks at lower mass-to-charge ratios, such as m/z 65 and 39. docbrown.info

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 148 | [C₁₀H₁₂O]⁺• | Molecular Ion (M⁺•) |

| 133 | [C₉H₉O]⁺ | Loss of methyl radical (•CH₃) from the butenyl chain |

| 119 | [C₈H₇O]⁺ | Loss of ethyl radical (•C₂H₅) |

| 107 | [C₇H₇O]⁺ | Benzylic cleavage, loss of propyl radical (•C₃H₅) |

| 94 | [C₆H₅OH]⁺• | Loss of butene via McLafferty-type rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

| 66 | [C₅H₆]⁺• | Loss of CO from the phenol fragment docbrown.info |

| 65 | [C₅H₅]⁺ | Loss of H from m/z 66 docbrown.info |

X-ray Photoelectron Spectroscopy (XPS) and Electron Energy-Loss Spectroscopy (EELS) for Surface and Electronic Structure Analysis

XPS and EELS are powerful surface-sensitive techniques that provide information on elemental composition, chemical state, and electronic structure. eels.infoiyte.edu.tr While often applied to solid-state materials, they can be used to characterize films or adsorbed layers of organic molecules like this compound. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS analyzes the kinetic energy of electrons ejected from a material upon X-ray irradiation. It can identify the elements present on a surface and, more importantly, determine their chemical (oxidation) state from small shifts in the core-level electron binding energies. eels.info For a sample of this compound, a survey scan would show peaks for carbon (C 1s) and oxygen (O 1s). High-resolution scans would provide more detail:

C 1s spectrum: This would be a complex envelope that could be deconvoluted into multiple peaks representing the different chemical environments of the carbon atoms: aromatic C-C/C-H bonds (~284.8 eV), the C-O bond of the phenol (~286 eV), and the sp² and sp³ carbons of the butenyl chain.

O 1s spectrum: A single peak corresponding to the hydroxyl (-OH) group would be expected around 533 eV.

Electron Energy-Loss Spectroscopy (EELS): EELS measures the energy lost by a beam of electrons as it passes through a thin sample. iyte.edu.tr The energy loss is related to electronic excitations in the material, such as plasmon excitations and interband transitions. iyte.edu.tr The core-loss region of the EELS spectrum is analogous to X-ray absorption and provides information on the local density of unoccupied electronic states. eels.info For this compound, EELS could be used to probe:

Low-loss region: Excitations of the π-electron system (π → π* transitions) in the aromatic ring.

Core-loss region: The Carbon K-edge and Oxygen K-edge would provide information on the unoccupied molecular orbitals associated with these atoms, offering insights into bonding and hybridization.

Advanced Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Mixture Analysis

The purity and composition of this compound are critical parameters for its application in research and industry. Advanced chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for the qualitative and quantitative analysis of this compound. These methods allow for the separation of this compound from complex matrices, the identification and quantification of impurities, and the resolution of its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. ukm.my It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. ukm.mylibretexts.org

Purity Assessment:

For purity assessment, a sample containing this compound is injected into the GC, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the capillary column. ukm.my As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. libretexts.org The resulting chromatogram will show a major peak corresponding to this compound and minor peaks for any impurities. The purity can be determined by comparing the area of the main peak to the total area of all peaks.

The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a known standard. libretexts.org The mass spectrum of this compound will exhibit a molecular ion peak corresponding to its molecular weight (148.20 g/mol ) and a characteristic fragmentation pattern that can be used for structural confirmation. libretexts.orgnih.gov

Mixture Analysis:

GC-MS is also highly effective for analyzing this compound in complex mixtures, such as reaction products or environmental samples. researchgate.netphcogj.comnih.gov The high resolving power of modern capillary columns can separate this compound from other structurally similar compounds, including its isomers (e.g., 4-but-2-enylphenol or 2-but-3-enylphenol). thermofisher.com The selection of the appropriate GC column and temperature program is crucial for achieving baseline separation of these isomers. nc.gov In some cases, derivatization of the phenolic hydroxyl group may be employed to improve chromatographic performance and sensitivity. biorxiv.org

A typical GC-MS method for the analysis of this compound might involve a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column. researchgate.net The oven temperature would be programmed to ramp from a low initial temperature to a higher final temperature to ensure the elution of all components in the mixture.

Illustrative GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Gas Chromatograph | Agilent 7890A or similar |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL, splitless mode |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | Agilent 5975C or similar |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Scan Range | 40-450 amu |

High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique to GC-MS and is particularly useful for the analysis of less volatile or thermally labile compounds. walshmedicalmedia.com It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. walshmedicalmedia.com For the analysis of this compound, reversed-phase HPLC is the most common approach.

Purity Assessment:

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.comnih.gov The components of the sample are separated based on their hydrophobicity, with more non-polar compounds having longer retention times. The purity of this compound can be determined from the resulting chromatogram by comparing the peak area of the analyte to the total peak area. google.com A UV detector is commonly used for the detection of phenolic compounds due to their strong absorbance in the UV region. scirp.org

Mixture and Isomer Analysis:

HPLC is highly effective for the separation of phenolic isomers. researchgate.net The precise composition of the mobile phase, including the organic modifier, pH, and any additives, can be optimized to achieve baseline separation of this compound from its isomers and other related compounds. nc.govchromatographyonline.com Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to improve the resolution of complex mixtures. nih.gov

For challenging separations, the use of different stationary phases or the addition of modifiers to the mobile phase can be explored. walshmedicalmedia.com In some instances, pre-column derivatization can be used to enhance the detectability of the analyte. scirp.org

Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

| HPLC System | Waters Alliance 2695 or similar |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |

| Gradient | 60% A / 40% B, linear gradient to 10% A / 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

Computational Chemistry and Theoretical Modeling of 2 but 2 Enylphenol Systems

Quantum Chemical Calculations for Electronic and Geometric Structures

Quantum chemical calculations are fundamental for understanding the intrinsic properties of molecules by solving the electronic Schrödinger equation. These methods are crucial for determining optimized molecular geometries, electronic distributions, and spectroscopic parameters.

Density Functional Theory (DFT) is a widely used quantum chemical method due to its balance of accuracy and computational efficiency, making it suitable for molecules of moderate size. For 2-But-2-enylphenol, DFT studies would be instrumental in characterizing its electronic and geometric structures. Such studies typically involve optimizing the molecular geometry to find stable conformations, determining bond lengths, bond angles, and dihedral angles. Key electronic properties, such as frontier molecular orbital (FMO) energies (Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), molecular electrostatic potential (MEP) maps, and dipole moments, can be calculated. These properties provide insights into the molecule's stability, electron distribution, and potential sites for chemical reactions. Common DFT functionals like B3LYP, often combined with basis sets such as 6-31G(d,p) or 6-311G(d,p), are frequently employed for phenolic compounds to obtain reliable results for geometries and vibrational frequencies. For instance, similar DFT calculations have been performed on other phenolic compounds like eugenol (B1671780) (2-methoxy-4-(prop-2-en-1-yl)phenol) to determine their optimized geometries and electronic properties rsc.org. The vibrational frequencies obtained from DFT calculations can be used to predict infrared (IR) and Raman spectra, aiding in experimental characterization .

Ab initio methods, derived from first principles without empirical parameters, offer high accuracy but are computationally demanding ustc.edu.cnacs.orgunicamp.br. Semi-empirical methods, on the other hand, incorporate experimental data or results from ab initio calculations to approximate some integrals, significantly reducing computational cost while retaining a degree of accuracy for certain properties acs.orgunicamp.bracs.orgjim.org.cn. For studying reaction energetics, such as transition states, activation barriers, and reaction pathways of this compound, semi-empirical methods like PM7 (Parametric Method 7) can be particularly useful for initial explorations or for larger systems where DFT might be too slow aip.org.

These methods would be applied to investigate various transformations involving this compound, such as:

Isomerization : Exploring the energy barriers for rotation around single bonds, leading to different conformers, or potential tautomerization of the phenol (B47542) group.

Cyclization Reactions : Given the ortho-alkenyl group, intramolecular cyclization reactions (e.g., to form benzofuran (B130515) derivatives) are plausible. Ab initio or semi-empirical methods could map out reaction coordinates and identify transition states for such processes.

Electrophilic Aromatic Substitution (EAS) : Determining the preferred positions for electrophilic attack on the phenolic ring, considering the activating and directing effects of the hydroxyl and alkenyl groups.

Reactions involving the double bond : Investigating addition reactions or other transformations at the butenyl unsaturation.

The PM7 method, for example, has been utilized in computational studies of natural phenolic compounds to compute molecular properties, including enthalpies aip.org. This suggests its applicability for assessing reaction energetics of this compound.

Density Functional Theory (DFT) Studies on Molecular Properties

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time, allowing the exploration of conformational landscapes and intermolecular interactions osti.govnih.govacs.org. For this compound, MD simulations would be invaluable for:

Conformational Analysis : Investigating the flexibility of the butenyl side chain and the rotational freedom of the hydroxyl group. This can reveal preferred conformations and the distribution of different conformers at various temperatures.

Intermolecular Interactions : Studying how this compound interacts with solvent molecules (e.g., water) or other chemical species rsc.orgtcgcrest.orgacs.org. This includes quantifying hydrogen bonding between the phenolic hydroxyl group and solvent, as well as hydrophobic interactions involving the hydrocarbon chain. MD simulations can reveal the strength and dynamics of these interactions, which are critical for understanding solubility, partitioning behavior, and self-assembly.

Diffusion and Adsorption : Simulations can model the diffusion of this compound in different media or its adsorption onto surfaces, providing insights into its environmental fate or behavior in separation processes nih.govmdpi.com.

MD simulations typically employ classical force fields (e.g., OPLS-AA, AMBER, CHARMM) that describe atomic interactions based on empirical parameters acs.orgacs.org. These simulations can capture the dynamic behavior of the molecule, which is not possible with static quantum chemical calculations osti.govfrontiersin.org.

Prediction of Chemical Reactivity and Selectivity in Alkenylphenol Transformations

Predicting the chemical reactivity and selectivity of this compound is crucial for understanding its chemical behavior and potential synthetic applications. Computational methods can provide quantitative insights into reaction mechanisms and preferred reaction pathways frontiersin.orgnih.gov.

Reactivity Descriptors : Quantum chemical descriptors such as Fukui functions, which indicate sites susceptible to nucleophilic, electrophilic, or radical attack, can be calculated from DFT-derived electron densities europa.eu. The molecular electrostatic potential (MEP) map can also highlight regions of positive or negative charge, guiding predictions of electrophilic or nucleophilic attack europa.eu.

Bond Dissociation Energies (BDEs) : The O-H bond dissociation energy of the phenolic hydroxyl group is a key indicator of radical scavenging (antioxidant) activity aip.orgarxiv.org. Computational determination of BDEs can predict the molecule's propensity to act as an antioxidant.

Transition State Analysis : By locating and characterizing transition states for various reactions (e.g., electrophilic substitution on the aromatic ring, addition to the double bond, or intramolecular cyclization), computational methods can determine activation energies and thus predict reaction rates and selectivity (regio- and stereoselectivity). For example, DFT calculations have been used to elucidate the mechanisms and selectivity in reactions involving ortho-alkenylphenols acs.orgaip.org.

Hammett Plots : Computational descriptors can be correlated with experimental Hammett constants for substituted phenols to understand electronic effects on reactivity.

Quantitative Structure-Property Relationships (QSPR) in Alkenylphenols

Quantitative Structure-Property Relationships (QSPR) involve developing mathematical models that correlate the physicochemical properties of compounds with their chemical structures, often using molecular descriptors. For this compound, QSPR models, if developed for a series of related alkenylphenols, could predict various properties without experimental measurement.

Molecular Descriptors : These can include constitutional, topological, electronic (derived from quantum chemical calculations), steric, and thermodynamic descriptors osti.gov.

Properties Predicted : QSPR models can predict physicochemical properties such as boiling point, density, refractive index, viscosity, solubility, and partition coefficients (e.g., logP). They can also be used to predict reactivity parameters, such as electrochemical oxidation rates or antioxidant capacities ustc.edu.cneuropa.eu.

Applicability to this compound : Although direct QSPR studies on this compound are not commonly found, it would be included as a data point in a QSPR model developed for a broader set of alkenylphenols. Such models would help predict its behavior in various chemical and physical contexts based on its structural features. For example, QSPR studies on phenolic compounds have shown that properties like lipophilicity, molecular refraction, and electronic parameters influence their reactivity and biological activity ustc.edu.cn.

Virtual Screening and De Novo Design of Novel this compound Analogs

Virtual screening and de novo design are computational approaches primarily used in drug discovery but are also applicable to the broader field of chemical design for materials science or other applications frontiersin.orgnih.gov.

Virtual Screening : This involves computationally screening large libraries of existing or synthetically accessible compounds to identify those that possess desired properties or structural features similar to this compound. For this compound, virtual screening could be used to find analogs with modified alkenyl chains or substituents on the phenol ring that might enhance specific chemical properties (e.g., enhanced stability, different reactivity profiles, or specific interaction capabilities).

De Novo Design : This approach involves computationally building new molecules from scratch, often guided by specific design criteria or target properties, rather than screening existing ones frontiersin.orgnih.gov. For this compound, de novo design could generate novel analogs by systematically varying the alkenyl chain length, branching, or unsaturation position, or by introducing different substituents on the phenolic ring, with the aim of optimizing a desired chemical or physical property. This allows for the exploration of a much larger chemical space beyond readily available compounds. The resulting designs would then be evaluated using quantum chemical calculations, MD simulations, or QSPR models to predict their properties before experimental synthesis.

Applications of 2 but 2 Enylphenol in Advanced Organic Synthesis

Role as Versatile Building Blocks and Precursors in Fine Chemical Synthesis

2-But-2-enylphenol, along with other alkenylphenols, acts as a versatile building block and precursor in the synthesis of fine chemicals. These compounds are fundamental starting materials for the formation of structurally intricate assemblies, including various natural products such as lignans (B1203133) and neolignans, which possess diverse biological activities including antiviral, anticancer, and antioxidant properties. nih.govnih.gov The inherent reactivity of both the phenolic and alkenyl functionalities allows for a wide array of chemical transformations.

For instance, 2-alkenylphenols can serve as precursors for the synthesis of substituted benzofurans through palladium-catalyzed C-H functionalization. This method offers a direct route to these heterocyclic compounds, which are important motifs in many natural products and pharmaceutical agents. researchgate.netresearchgate.net The ability to form new carbon-oxygen bonds intramolecularly from ortho-alkenylphenols underscores their utility in constructing cyclic systems. researchgate.net Furthermore, alkenylphenols can be modified to produce various valuable chemicals, including potential precursors for polymers and other industrial applications. nih.govmdpi.com

Chemo- and Regioselective Transformations for Complex Molecular Architectures

The strategic design of reactions involving this compound and related alkenylphenols allows for highly chemo- and regioselective transformations, leading to complex molecular architectures. Oxidative coupling reactions are particularly notable in this regard, enabling the formation of both carbon-carbon (C-C) and carbon-oxygen (C-O) bonds. nih.govnih.govbohrium.com These couplings are crucial for synthesizing natural products like neolignans and biphenols. nih.gov

Transition metal catalysis plays a pivotal role in achieving such selectivity. Palladium-catalyzed processes, for example, have been employed for the intramolecular cyclization of ortho-alkenylphenols to yield benzofurans. researchgate.netresearchgate.net This cyclization can proceed without the need for external oxidants or sacrificial hydrogen acceptors, highlighting the efficiency of the catalytic system. researchgate.net

Another significant transformation involves rhodium-catalyzed dearomatizing oxidative annulation of 2-alkenylphenols with alkynes and enynes. This reaction provides spirocyclic enones, which are core structures found in several natural products, with high yields and excellent regioselectivities. worktribe.com

Palladium(II)-catalyzed annulation reactions between ortho-alkenylphenols and allenes have also been developed, leading to the formation of benzoxepine (B8326511) products with high yields and good regio- and diastereoselectivities. acs.orgacs.org This contrasts with rhodium-catalyzed methods, which often yield chromene-type products, emphasizing the critical role of the metal's geometry in dictating the reaction outcome and selectivity. acs.orgacs.org

Despite these advancements, controlling selectivity in oxidative coupling reactions of phenols and alkenylphenols remains a challenge, especially for mono-substituted phenols where multiple ortho-positions can lead to undesired polymerization. nih.gov However, ongoing research continues to refine these methods, sometimes utilizing strategies like temporary blocking groups to enhance selectivity. nih.gov

Catalyst Development and Ligand Design for Metal-Mediated Processes

The development of efficient catalysts and the rational design of ligands are central to advancing metal-mediated organic transformations. While this compound itself primarily functions as a substrate, its reactivity in the presence of various metal catalysts underscores its importance in the broader context of catalyst and ligand research. researchgate.netacs.orgacs.orgbeilstein-journals.org

Metal complexes featuring phosphine, carbene, and nitrogen-based ligands are known for their high activity and selectivity in catalytic cycles, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions. orientjchem.org The design of ancillary ligands is crucial for tuning the structural and reactivity properties of metal complexes, enabling the development of new catalytic protocols with widespread impact on chemical synthesis. wiley.comnih.gov

Specific examples of catalysts used in transformations involving alkenylphenols include:

Palladium catalysts: Often employed in cyclization, annulation, and oxidative coupling reactions of alkenylphenols. researchgate.netresearchgate.netacs.orgacs.org

Rhodium(III) catalysts: Used in dearomatizing oxidative annulation reactions. worktribe.com

Titanium dioxide (TiO2) photocatalysts: Demonstrated effectiveness in the oxidative coupling of alkenylphenols under visible light and air, offering a recyclable and inexpensive catalytic system. nih.govbohrium.com

The interaction between the alkenylphenol substrate and the metal catalyst is fundamental to the reaction mechanism, influencing selectivity and efficiency. For instance, in TiO2-catalyzed oxidative couplings, a Ti-phenol complex is hypothesized to form, activated by ligand-to-metal charge transfer, which then leads to a phenol (B47542) cation radical. nih.gov This highlights how understanding substrate-catalyst interactions can guide the development of more effective catalytic systems.

Strategies for Sustainable Organic Transformations Involving Alkenylphenols

The pursuit of sustainable organic transformations is a key focus in modern chemistry, aiming to reduce environmental impact and utilize renewable resources. Alkenylphenols, often derivable from biomass, present opportunities for developing greener synthetic routes. nih.govresearchgate.netresearchgate.net

Several strategies contribute to sustainable transformations involving alkenylphenols:

Use of Heterogeneous Catalysts: Catalysts like titanium dioxide (TiO2) and palladium on carbon (Pd/C) are advantageous because they can be easily separated from the reaction mixture and reused multiple times, reducing waste and improving atom economy. nih.govresearchgate.netbohrium.com

Photocatalysis: Visible-light-induced oxidative coupling, as demonstrated with TiO2 photocatalysts, utilizes readily available and renewable energy sources (light and air/dioxygen) as oxidants, minimizing the need for stoichiometric chemical oxidants. nih.govbohrium.com This approach aligns with green chemistry principles by reducing the generation of hazardous byproducts. nih.govbohrium.com

Electrocatalysis: The electrocatalytic conversion of biomass-derived oxygenated aromatics, including alkenylphenols like eugenol (B1671780), into valuable chemicals such as cycloalkanes, offers a mild and energy-efficient alternative to conventional thermocatalytic processes, often operating at lower temperatures and atmospheric pressure. rsc.org

Biocatalysis: The valorization of lignin-derived phenolic compounds through biocatalyzed reactions is an emerging area, providing environmentally friendly pathways to a wider range of bulk and fine chemicals. nih.gov

These sustainable approaches leverage the inherent structure of alkenylphenols to create new chemical bonds and functional groups, contributing to a more environmentally conscious chemical industry.

Compound Names and PubChem CIDs

Contribution of 2 but 2 Enylphenol Derivatives to Materials Science

Polymer Chemistry: Monomer Development and Polymerization Strategies for Alkenylphenols

Alkenylphenols serve as crucial monomers and co-monomers in polymer chemistry, contributing to the development of polymers with improved properties. The presence of both a phenolic hydroxyl group and an alkenyl group in these molecules facilitates diverse polymerization strategies. For instance, the introduction of even minor amounts of alkenylphenols into growing polymer chains can impart stability against light to the macromolecules. sigmaaldrich.com

A common polymerization strategy for compounds containing carbon-carbon double bonds is addition polymerization, where monomers add to one another to form long-chain polymers without the loss of any atoms. nih.gov, uni.lu This method is fundamental to the plastics industry. Alkenylphenols can participate in such reactions, forming homopolymers or copolymers. For example, poly(4-vinylphenol) (PVP), an alkenylphenol derivative, is utilized as a substitute for Novolac resins in photoresists, an adhesion promoter, and to improve heat resistance in hot-melt adhesives. tcichemicals.com

Furthermore, alkenylphenols are key components in thermoset copolymers. Notably, copolymers derived from diallyl-containing phenols and bismaleimides, such as 4,4'-bismaleimidodiphenylmethane (BMPM), are employed in the creation of high-temperature matrices for carbon-reinforced plastics, which find applications in modern aviation and aeronautics. sigmaaldrich.com The prepolymer formation in these systems often involves an ene reaction between the maleimide (B117702) and allylphenyl coreactant upon heating. echemi.com

Functional Material Design and Synthesis utilizing Alkenylphenol Scaffolds

The unique molecular architecture of alkenylphenols makes them excellent scaffolds for designing and synthesizing functional materials. These compounds and their derivatives are utilized in various applications, including composites for microelectronics, photoresists, and antioxidants. sigmaaldrich.com The presence of multiple reactive centers—the carbon-carbon multiple bond, the hydroxyl group, and the aromatic ring—enables a broad range of chemical transformations. sigmaaldrich.com

Alkenylphenol derivatives can act as monomer stabilizers for polymerization processes, corrosion inhibitors, and antimicrobial additives in oils and fuels. nih.gov The phenolic nature of these compounds often confers antioxidant properties, which can protect materials from oxidative degradation. ncats.io For instance, eugenol (B1671780), an alkenylphenol, is used in the production of stabilizers and antioxidants for plastics and rubbers. fishersci.ca Research also explores the synthesis of substituted benzofurans from ortho-alkenylphenols via palladium-catalyzed C-H functionalization, highlighting their utility as versatile synthetic intermediates for complex molecular structures relevant to functional materials.

Fabrication of Coatings and Thin Films with Tailored Properties

Alkenylphenol derivatives are instrumental in the fabrication of coatings and thin films, allowing for the tailoring of specific material properties. These compounds contribute to the development of robust, flexible, and chemically resistant films. For example, lacquer films, which involve alkenylphenols, demonstrate superior mechanical properties and flexibility.

In the realm of protective coatings, eugenol-modified polysiloxanes have been investigated as effective anticorrosion additives for epoxy resin coatings. These modified polysiloxanes significantly enhance the thermal stability and water resistance (hydrophobicity) of the epoxy coatings. The surfaces of these polysiloxane-epoxy resin coatings can exhibit ordered dimple-like patterned structures, further contributing to their enhanced hydrophobicity. Alkenylphenol derivatives are also used in coating compositions to achieve desirable appearance properties.

Poly(4-vinylphenol) (PVP) is a well-known alkenylphenol-derived polymer used in thin films, particularly as a gate insulator in thin-film transistors (TFTs). These films exhibit good dielectric behavior with minimal leakage current and capacitance densities.

Role in Composite Materials and Nanomaterial Systems

Alkenylphenols and their derivatives are vital components in the formulation of composite materials and advanced nanomaterial systems, where they contribute to improved mechanical strength, thermal resistance, and other specialized functionalities. They are frequently used in reinforced composite materials.,, fishersci.ca

As mentioned previously, copolymers of diallyl-containing phenols with bismaleimides are critical for developing high-temperature matrices in carbon-reinforced plastics. sigmaaldrich.com These composite materials are essential for applications requiring high performance under extreme conditions, such as in aerospace. echemi.com

In nanomaterial systems, alkenylphenols can play a role in modifying the properties of nanoparticle-containing curable resins. Nanoparticles are compounded into these resins to alter the characteristics of the resulting cured resin system. Furthermore, alkenylphenols are explored in the context of nanoparticle-based delivery systems and for the modification of catalytically active metal nanoparticle surfaces, which can influence catalytic activity and selectivity. Cardanol (B1251761) derivatives, another type of alkenylphenol, can be incorporated into polyurethane foams along with fillers like carbon nanofibers to enhance mechanical properties and flame resistance.

The versatile chemical reactivity of the alkenyl and phenolic groups in 2-But-2-enylphenol and its derivatives positions them as important compounds for ongoing research and development in advanced materials science.

Compound Names and PubChem CIDs

Environmental Degradation Pathways of Alkenylphenols and Remediation Strategies

Biodegradation Mechanisms of Phenolic Compounds with Unsaturated Side Chains

Biodegradation is a key process in the natural attenuation of organic pollutants. For phenolic compounds with unsaturated side chains, microorganisms have evolved specific enzymatic machinery to first modify the side chain and then cleave the stable aromatic ring. academicjournals.org The degradation of structurally similar compounds, such as eugenol (B1671780) and isoeugenol (B1672232), provides a model for understanding the biodegradation of 2-But-2-enylphenol. jmb.or.krresearchgate.netresearchgate.net

The central strategy in the aerobic bacterial degradation of aromatic compounds is the enzymatic conversion to a dihydroxylated intermediate, typically a catechol. researchgate.net This intermediate is then susceptible to ring fission by dioxygenase enzymes. academicjournals.org The aromatic ring can be cleaved in two primary ways:

Ortho-fission (or intradiol cleavage): The bond between the two hydroxyl-bearing carbon atoms of the catechol ring is broken by catechol 1,2-dioxygenase. This pathway leads to the formation of cis,cis-muconic acid, which is further metabolized via the β-ketoadipate pathway to intermediates of the tricarboxylic acid (TCA) cycle. academicjournals.orgfrontiersin.org This is generally considered the more energy-efficient pathway for the organism. academicjournals.org For many non-halogenated aromatic compounds, this is a common degradation route. academicjournals.org The biodegradation of eugenol by Geobacillus sp., for instance, proceeds through the formation of protocatechuic acid, which is then cleaved by protocatechuate 3,4-dioxygenase, indicating an ortho-cleavage mechanism. jmb.or.krjmb.or.kr

Meta-fission (or extradiol cleavage): The bond between a hydroxyl-bearing carbon and an adjacent non-hydroxylated carbon is cleaved by catechol 2,3-dioxygenase. academicjournals.org This results in the formation of 2-hydroxymuconic semialdehyde, which is subsequently metabolized to TCA cycle intermediates like pyruvate (B1213749) and acetaldehyde. frontiersin.org Bacterial catabolism of certain 4-alkylphenols has been observed to occur exclusively via the meta-cleavage pathway. researchgate.netmdpi.com

Some bacterial consortia are capable of utilizing both pathways simultaneously to degrade phenol (B47542), which can lead to more efficient and complete mineralization. frontiersin.orgnih.gov The specific pathway employed by microorganisms can depend on the specific structure of the alkenylphenol and the microbial species involved.

The biotransformation of alkenylphenols is a multi-step process catalyzed by a series of specific enzymes. researchgate.net For compounds like eugenol and isoeugenol, the initial attack often involves the unsaturated side chain, followed by the cleavage of the aromatic ring. researchgate.netresearchgate.netnih.gov

The degradation of eugenol, for example, can be initiated by eugenol hydroxylase, which adds a hydroxyl group to the propenyl side chain to form coniferyl alcohol. researchgate.net This is followed by oxidation steps catalyzed by dehydrogenases to yield ferulic acid and then vanillic acid. researchgate.net Ultimately, protocatechuate is formed, which is the substrate for ring-cleavage dioxygenases. jmb.or.krjmb.or.kr In the case of isoeugenol, isoeugenol monooxygenase can catalyze the formation of an epoxide on the side chain, which is then hydrolyzed to a diol before being converted to vanillin. researchgate.netnih.gov

The key enzymes responsible for the ultimate degradation of the aromatic ring are dioxygenases. Protocatechuate 3,4-dioxygenase has been identified as the crucial ring-cleavage enzyme in the metabolism of eugenol by Geobacillus sp. AY 946034. jmb.or.krjmb.or.kr In general, catechol 1,2-dioxygenases and catechol 2,3-dioxygenases are the pivotal enzymes that determine whether the ortho- or meta-cleavage pathway is followed. frontiersin.orgnih.gov

Table 1: Key Enzymes in the Biotransformation of Eugenol and Isoeugenol

| Enzyme | Substrate | Product(s) | Microbial Source Example | Reference |

| Eugenol Hydroxylase (EhyAB) | Eugenol | Coniferyl alcohol | Pseudomonas sp. | researchgate.net |

| Coniferyl alcohol dehydrogenase (CalA) | Coniferyl alcohol | Coniferyl aldehyde | Pseudomonas sp. | researchgate.net |

| Isoeugenol Monooxygenase (Iem) | Isoeugenol | Isoeugenol epoxide | Rhodococcus sp. | researchgate.netresearchgate.net |

| Protocatechuate 3,4-dioxygenase | Protocatechuic acid | β-Carboxy-cis,cis-muconic acid | Geobacillus sp. AY 946034 | jmb.or.krjmb.or.kr |

| Vanillate-O-demethylase | Vanillic acid | Protocatechuic acid | Geobacillus sp. AY 946034 | jmb.or.krjmb.or.kr |

Microbial Metabolism via Aromatic Ring Cleavage Pathways (Ortho- and Meta-fission)

Photolytic and Oxidative Degradation Processes in Various Environmental Matrices

In addition to biodegradation, alkenylphenols are subject to abiotic degradation through photolysis and oxidation, which can occur in water, soil, and the atmosphere.

Photolytic Degradation: This process involves the breakdown of chemical bonds by high-energy radiation, typically in the ultraviolet (UV) range of sunlight. ucanr.edu The effectiveness of photodegradation depends on the compound's ability to absorb UV radiation. ucanr.edu For phenolic compounds in aqueous environments, photodegradation is influenced by factors such as pH and the presence of dissolved organic matter and other ions. nih.govnih.gov The photo-oxidation of isoeugenol, a structural isomer of some butenylphenols, has been shown to generate a reactive dimeric 7,4′-oxyneolignan, indicating that photolysis can lead to the formation of transformation products with their own reactivity. acs.org On soil surfaces, the presence of moisture can affect the binding of compounds to soil particles, potentially making them more available for volatilization or photodegradation. ucanr.edu

Oxidative Degradation: In the atmosphere and at air-water or air-solid interfaces, phenolic compounds can be transformed by common oxidants like ozone (O₃) and hydroxyl radicals (HO•). nih.govresearchgate.netacs.org Studies on phenolic aldehydes show that their reactivity with these oxidants is enhanced by the presence of electron-donating groups (like methoxy (B1213986) groups) on the aromatic ring. nih.govacs.org The oxidation can lead to the formation of more highly oxygenated products, such as multifunctional carboxylic acids, through the fragmentation of the aromatic ring, or the addition of further hydroxyl groups. nih.govacs.org These processes are significant as they can alter the toxicity and environmental fate of the parent compound.

Advanced Oxidation Processes for Environmental Contaminant Removal

For the remediation of water contaminated with recalcitrant organic pollutants like phenolic compounds, Advanced Oxidation Processes (AOPs) are highly effective. asianpubs.orgmdpi.com AOPs are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH), which can mineralize organic compounds to carbon dioxide and water. asianpubs.orgmdpi.com

Common AOPs for phenol degradation include:

Ozonation: Ozone can react directly with phenolic compounds or decompose to form hydroxyl radicals, especially at higher pH. jetir.org The combination of ozone with hydrogen peroxide (H₂O₂) or UV light can accelerate radical formation and enhance degradation efficiency. jetir.org

UV/H₂O₂: The photolysis of hydrogen peroxide by UV light is a powerful method for generating hydroxyl radicals, leading to rapid degradation of phenols. jetir.org

Fenton and Photo-Fenton Processes: The Fenton process uses a mixture of hydrogen peroxide and ferrous iron (Fe²⁺) under acidic conditions to produce hydroxyl radicals. asianpubs.orgmdpi.com The efficiency is significantly enhanced by irradiation with UV or visible light (Photo-Fenton), which promotes the regeneration of Fe²⁺ from Fe³⁺, thus sustaining the catalytic cycle and increasing the rate of degradation. asianpubs.orgmdpi.comnih.gov

The effectiveness of these processes is dependent on parameters such as pH, oxidant concentration, catalyst dosage, and reaction time. asianpubs.orgnih.gov

Table 2: Efficiency of Advanced Oxidation Processes (AOPs) for Phenol Degradation

| AOP Method | Initial Phenol Conc. (mg/L) | Key Conditions | Degradation Efficiency (%) | Reaction Time (min) | Reference |

| UV/H₂O₂ | 100 | pH 11 | ~90 | 30 | mdpi.com |

| Fenton (Fe²⁺/H₂O₂) | 100 | pH 3, 0.8 mM Fe²⁺ | ~100 | 120 | nih.gov |

| Solar Photo-Fenton | 100 | pH 3, 0.4 mM Fe²⁺ | 96 | 120 | nih.gov |

| UV Photo-Fenton | 100 | pH 3, 0.4 mM Fe²⁺ | 97 | 120 | nih.gov |

| Photo-Fenton-like (Cu/Al₂O₃–MCM-41) | 100 | pH 4, Vis-light | ~100 | 45 | rsc.org |

Environmental Fate Modeling and Persistence Assessment of Alkenylphenols

Understanding the long-term behavior of alkenylphenols in the environment requires the use of environmental fate models and a thorough persistence assessment.

Environmental Fate Modeling: Multimedia fate models, such as CliMoChem and FANTOM, are computational tools used to predict the distribution, transport, and fate of persistent organic pollutants (POPs). researchgate.netresearchgate.netnih.gov These models divide the environment into interconnected compartments (air, water, soil, sediment, biota) and use the physicochemical properties of a substance (e.g., solubility, vapor pressure, partition coefficients) and its degradation half-lives to simulate its movement and transformation. researchgate.netrsc.org Such models can estimate environmental concentrations, identify major sinks, and assess the potential for long-range transport. rsc.orgdefra.gov.uk Including degradation products in these models is crucial, as they can have significantly different properties and persistence compared to the parent compound. nih.gov

Future Directions and Interdisciplinary Prospects in 2 but 2 Enylphenol Research

Emerging Synthetic Methodologies and Advanced Catalysis for Selective Transformations

The synthesis of 2-But-2-enylphenol and its derivatives is moving beyond traditional methods towards more efficient, selective, and sustainable approaches. Modern catalysis is at the heart of this transformation, offering unprecedented control over chemical reactions.

Emerging strategies focus on the use of transition-metal catalysts, which can lower the activation energy of reactions and enhance selectivity. diva-portal.org For instance, palladium(II)-catalyzed oxidative transformations have shown promise in the selective C-H bond activation of allenes, providing a pathway for constructing complex molecular architectures. diva-portal.org Such methodologies could be adapted for the precise functionalization of the alkenyl chain or the aromatic ring of this compound. The development of bifunctional catalysts, such as ruthenium-tungsten systems, also presents opportunities for direct C-O cleavage, enabling the selective conversion of phenolic compounds to valuable arenes. researchgate.net

Key areas of development include:

Stereoselective Catalysis: Controlling the stereochemistry of the butenyl group is crucial for applications in biologically active molecules and chiral materials. Advanced catalytic systems, including artificial metalloenzymes, offer pathways to non-natural reactions with high selectivity under mild, aqueous conditions. nih.gov

Heterogeneous Catalysis: The use of solid-supported catalysts, such as palladium on amine-functionalized mesocellular foam (Pd-AmP-MCF) or metal nanoparticles on supports like SBA-15, facilitates easier separation and recycling, aligning with the principles of green chemistry. diva-portal.orgresearchgate.net These catalysts have demonstrated high stability and efficiency in hydrogenation and oxidation reactions. nih.gov

Photocatalysis and Electrocatalysis: Utilizing light or electricity as energy sources can drive transformations under ambient conditions, reducing the reliance on thermal heating and harsh reagents. diva-portal.org

Table 1: Comparison of Catalytic Strategies for Alkenylphenol Transformations